

Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid

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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

Cat. No.: B2502634

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A viable alternative to the initially requested **4-Ethenyloxane-4-carboxylic acid**, for which no scientific literature was found.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives. These compounds are a significant class of heterocycles with a broad range of pharmacological activities, making them promising candidates in drug discovery and development.

Introduction to Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids are a class of organic compounds featuring a quinoline core structure with a carboxylic acid group at the 4-position. This scaffold is prevalent in numerous natural products and synthetic molecules with diverse biological activities.^[1] Derivatives of this core structure have been extensively explored for their therapeutic potential, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.^{[1][2]} The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.

Applications in Drug Discovery

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), and the disruption of tubulin polymerization.[\[3\]](#)[\[4\]](#)

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
P6	MLLr leukemic cell lines	7.2 (SIRT3 inhibition)	[3]
Compound 7c	MCF-7 (Breast)	1.73 μg/mL	
Compound 4c	MDA-MB-231 (Breast)	Potent (Specific value not provided)	[4]
Compounds 7, 8, 11, 12, 17, 18	HePG-2, HCT-116, MCF-7, PC3, Hela	5.6-19.2 μg/mL	[5]
Compound 41	DHODH Inhibition	0.00971	[6]
Compound 43	DHODH Inhibition	0.0262	[6]
Compound 6d	A2780/RCIS (Ovarian)	>100 (MRP2 inhibitor)	[7]
Compound 5a4	RAW 264.7 (Macrophage)	98.2 μg/mL (Low cytotoxicity)	[1]
Compound 5a7	RAW 264.7 (Macrophage)	56.8 μg/mL (Low cytotoxicity)	[1]

Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[\[1\]](#)[\[8\]](#)

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference
Compound 5a4	Staphylococcus aureus	64	[1]
Compound 5a7	Escherichia coli	128	[1]
Compound 11	Staphylococcus aureus	6.25	[9]
Compound 24	Escherichia coli	3.125	[9]
Compound 24	Staphylococcus aureus	3.125	[9]
Compound 4	Clostridioides difficile	≤ 4.0	[8]
Compound 6	Clostridioides difficile	≤ 4.0	[8]
Compound 4	MRSA	0.75	[8]
Compound 4	VRE	0.75	[8]

Experimental Protocols

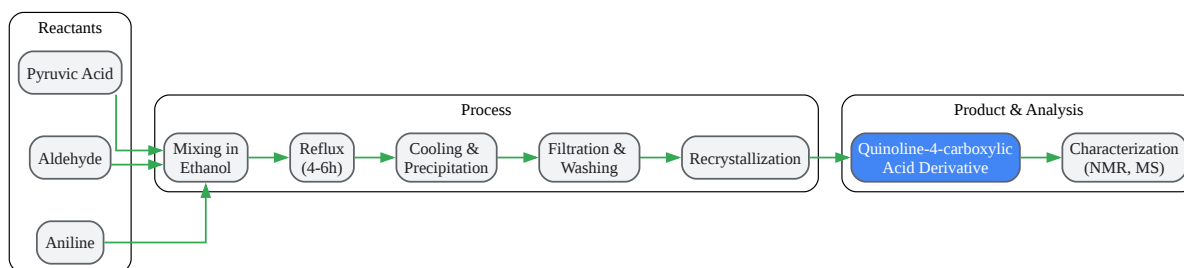
Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid (Doebner Reaction)

The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[10][11]

Protocol:

- **Reactant Mixture:** In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

- **Filtration and Washing:** Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.
- **Recrystallization:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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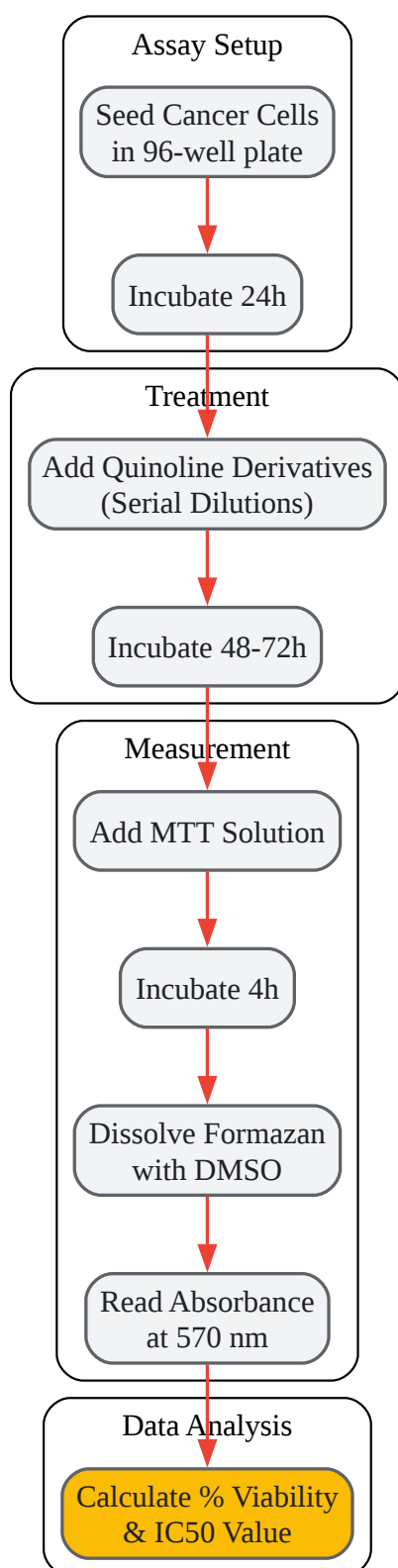
Caption: Workflow for the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.^{[1][12]}

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[\[12\]](#)
- **Compound Treatment:** Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.



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Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

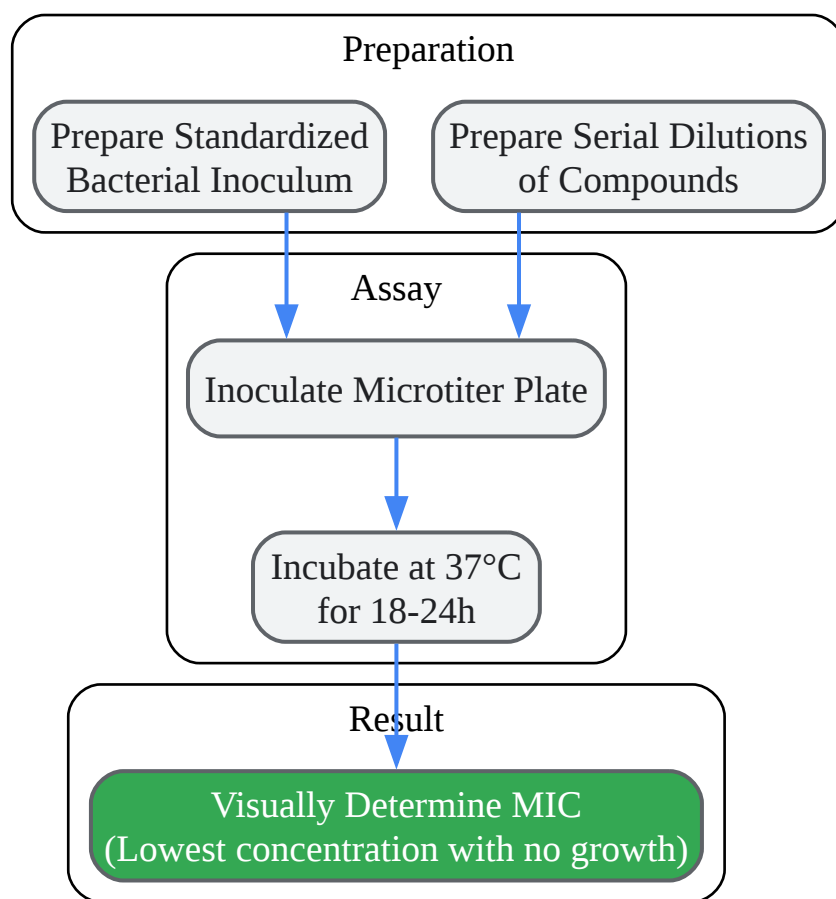
Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

- **Bacterial Culture Preparation:** Inoculate a single colony of the test bacterium (e.g., *S. aureus*, *E. coli*) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

[\[1\]](#)

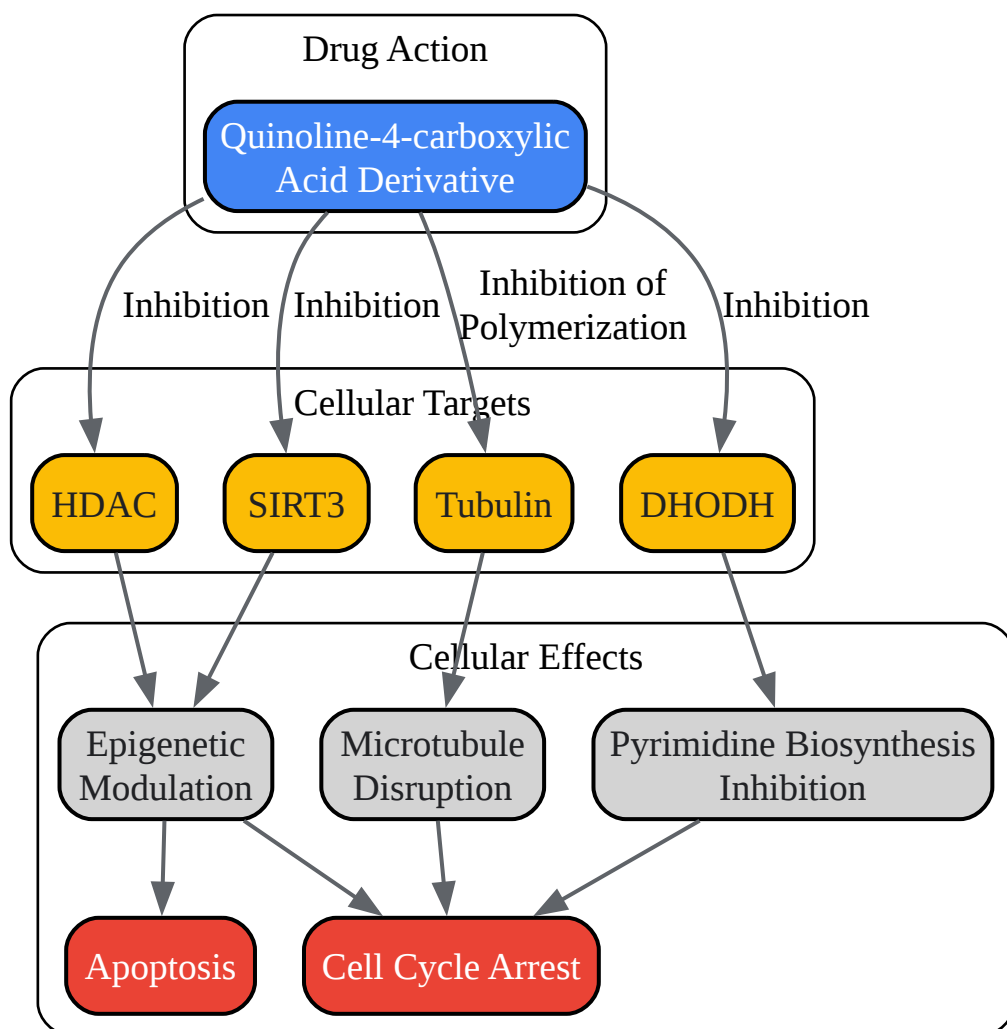


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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with various cellular targets. For instance, in cancer, they can inhibit key enzymes involved in epigenetic regulation or cell signaling.



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Caption: Potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules.

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